4-fluoro-2,3-dihydro-1H-inden-5-ol
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Overview
Description
4-fluoro-2,3-dihydro-1H-inden-5-ol is an organic compound characterized by its unique structure, which includes a fluorine atom attached to the indene ring system. This compound is typically found as a white crystalline solid at room temperature and is soluble in organic solvents such as alcohols and ethers . Its distinct structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2,3-dihydro-1H-inden-5-ol generally involves the reaction of a functionalized precursor with a fluorinating agent, followed by a reduction reaction to yield the target compound . One common method includes the use of a fluorinated precursor, which undergoes a series of chemical reactions to introduce the fluorine atom and subsequently reduce the intermediate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts can be tailored to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
4-fluoro-2,3-dihydro-1H-inden-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors and enzymes. This can lead to specific biological effects, such as modulation of enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-fluoro-2,3-dihydro-1H-inden-1-ol: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications
Uniqueness
4-fluoro-2,3-dihydro-1H-inden-5-ol’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 4-position can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated or differently fluorinated analogs.
Properties
CAS No. |
709031-98-1 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.